1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene
Description
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Structure
3D Structure
Properties
CAS No. |
16588-77-5 |
|---|---|
Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-15-6-2-3-8(13-5-14)7(4-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
FRAZMSPOJOFXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Isocyanato 4 Methoxy 2 Trifluoromethyl Benzene
Nucleophilic Addition Reactions to the Isocyanate Group
The carbon atom of the isocyanate group is highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. This reactivity is the foundation for its most common and synthetically useful transformations.
One of the hallmark reactions of isocyanates is their reaction with primary or secondary amines to form substituted ureas. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon. For 1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene, this reaction provides a direct route to a wide range of N,N'-disubstituted urea (B33335) derivatives. The process is typically efficient and often proceeds without the need for a catalyst. beilstein-journals.org
Similarly, reaction with thiols or, more commonly, secondary reactions involving isothiocyanates can lead to thiourea (B124793) derivatives. The synthesis of ureas from isocyanates is a fundamental transformation used in the creation of various bioactive compounds and complex molecular scaffolds. beilstein-journals.orgnih.gov The conversion can be accomplished by reacting the amine with the isocyanate directly or by generating the isocyanate in situ from an amine precursor using a phosgene (B1210022) equivalent like triphosgene (B27547), followed by the addition of a second amine. mdpi.com
| Reactant 1 (Isocyanate) | Reactant 2 (Nucleophile) | Product Type | Conditions | Yield | Reference |
| Aryl Isocyanate (in situ) | 4-Methoxyaniline | Diaryl Urea | Triphosgene, Et₃N, THF | Moderate | mdpi.com |
| Amine Salt | Phosgene (biphasic) | Isocyanate Linker | DCM, NaHCO₃ | Good | nih.gov |
| Isocyanate Linker | 3-Aminopropanol | Urea Derivative | DCM, 0 °C | High | nih.gov |
This table presents examples of urea formation reactions involving aryl isocyanates, illustrating the general pathways applicable to this compound.
The reaction between an isocyanate and an alcohol yields a carbamate (B1207046), commonly known as a urethane (B1682113) linkage. This reaction is the cornerstone of polyurethane chemistry. essentialchemicalindustry.org Polyurethanes are a versatile class of polymers produced by the step-growth polymerization of di- or polyisocyanates with polyols (polymers with multiple hydroxyl groups). wikipedia.orgnih.gov
This compound, being a monofunctional isocyanate, can be utilized in polymer synthesis in several ways. It can act as a chain-terminating agent, controlling the molecular weight of a polyurethane polymer by capping the reactive ends of the growing chains. Alternatively, it can be used to introduce the specific methoxy- and trifluoromethyl-substituted phenyl group as a pendant group on a polymer backbone, thereby modifying the polymer's properties. The incorporation of fluorinated groups, such as the -CF₃ group present in this molecule, into polyurethanes is of significant interest as it can impart desirable properties like high thermal stability, chemical resistance, and specific surface characteristics (e.g., hydrophobicity). nih.gov
The fundamental reaction involves the nucleophilic attack of a hydroxyl group from a polyol onto the electrophilic carbon of the isocyanate group, forming the stable urethane bond (-NH-CO-O-). essentialchemicalindustry.org
The isocyanate group exhibits broad reactivity with a variety of compounds containing an active hydrogen atom (a hydrogen atom attached to an electronegative atom like oxygen or nitrogen). These nucleophilic addition reactions are fundamental to the chemistry of this compound.
Key reactions include:
With Alcohols (R'-OH): Forms urethanes (carbamates), as discussed in the context of polymer precursors.
With Amines (R'-NH₂): Forms ureas, a highly favorable and common reaction. beilstein-journals.org
With Water (H₂O): Initially forms an unstable carbamic acid intermediate, which readily decarboxylates (loses CO₂) to yield a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. This reaction is utilized in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org
The rate and outcome of these reactions can be influenced by catalysts, temperature, and the steric and electronic nature of both the isocyanate and the nucleophilic reactant.
Cycloaddition Chemistry Involving Aryl Isocyanates
Beyond nucleophilic additions, the cumulative double bonds within the isocyanate group (-N=C=O) allow it to participate in cycloaddition reactions. In these reactions, the isocyanate can act as a dienophile or a dipolarophile, reacting with conjugated systems to form various heterocyclic structures.
Isocyanates can undergo several types of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. The specific pathway depends on the reacting partner and reaction conditions. For aryl isocyanates, the C=N bond is often the most reactive component in these cycles.
[4+2] Cycloaddition (Diels-Alder type): The C=N bond of the isocyanate can act as a dienophile, reacting with a 1,3-diene to form a six-membered nitrogen-containing heterocycle. The reactivity is influenced by the electronic character of the substituents. The electron-withdrawing trifluoromethyl group on this compound would enhance the electrophilicity of the C=N bond, making it a more reactive dienophile.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Isocyanates can react with 1,3-dipoles such as nitrile oxides, azides, or diazoalkanes to yield five-membered heterocyclic rings. nih.govnih.gov For example, the reaction of 2,2,2-trifluorodiazoethane (B1242873) with alkenes is a known route to trifluoromethyl-substituted pyrazolines. nih.govrsc.org A similar mechanistic pathway can be envisioned for isocyanates acting as the dipolarophile.
[4+1] Cycloaddition: Isocyanides, which are electronically related to isocyanates, are known to participate in formal [4+1] cycloadditions with conjugated heterodienes to form five-membered heterocycles. nih.gov
The mechanism of these reactions involves the concerted or stepwise formation of new sigma bonds to close the ring. The regioselectivity and stereoselectivity are governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species.
The ability of this compound to undergo cycloaddition reactions makes it a valuable building block for the synthesis of complex heterocyclic molecules, particularly those containing fluorine. The trifluoromethyl group is a key pharmacophore in many pharmaceutical and agrochemical compounds.
While specific examples utilizing this exact isocyanate are specialized, its reactivity profile allows for the predictable synthesis of various heterocyclic systems:
Reaction with Dienes: A [4+2] cycloaddition with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a dihydropyridinone derivative.
Reaction with 1,3-Dipoles: A [3+2] cycloaddition with a nitrile oxide (generated in situ from an oxime) could lead to the formation of an oxadiazolone ring. Similarly, reaction with a diazoalkane could produce a triazolone derivative. The cycloaddition of trifluoromethyl-containing building blocks is a well-established method for creating trifluoromethyl-substituted heterocycles. researchgate.netacs.org
These cycloaddition strategies provide a powerful and atom-economical method for constructing complex molecular architectures from relatively simple starting materials.
Electrophilic Aromatic Substitution and Functionalization of the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents already present on the ring: the methoxy (B1213986) (-OCH₃) group, the trifluoromethyl (-CF₃) group, and the isocyanato (-NCO) group.
Influence of Methoxy and Trifluoromethyl Groups on Regioselectivity
The directing effects of the substituents on an aromatic ring determine the position at which an incoming electrophile will attack. libretexts.org In the case of this compound, the methoxy and trifluoromethyl groups exert competing influences on the regioselectivity of electrophilic aromatic substitution.
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack. uci.edu
The isocyanato group (-NCO) is also a deactivating group and is generally considered a meta-director, although its influence is typically less pronounced than that of a trifluoromethyl group.
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. In this compound, the potent activating and ortho, para-directing nature of the methoxy group is the primary determinant of the position of substitution. The available positions for substitution on the benzene ring are C3, C5, and C6.
Position C3: This position is ortho to the trifluoromethyl group and meta to the methoxy group. Both groups direct away from this position.
Position C5: This position is ortho to the methoxy group and meta to the isocyanato group, while also being para to the trifluoromethyl group. The methoxy group strongly favors substitution at this position.
Position C6: This position is ortho to the methoxy group and meta to the trifluoromethyl group. The methoxy group also directs substitution to this position.
Between the two positions activated by the methoxy group (C5 and C6), steric hindrance from the adjacent bulky trifluoromethyl group at C2 may influence the product distribution. Substitution at C5 is generally favored as it is sterically less hindered than C6, which is situated between the methoxy and isocyanato groups.
| Position | Influence of -OCH₃ | Influence of -CF₃ | Predicted Reactivity |
|---|---|---|---|
| C3 | Meta (Deactivating) | Ortho (Deactivating) | Highly Unlikely |
| C5 | Ortho (Activating) | Para (Deactivating) | Favored |
| C6 | Ortho (Activating) | Meta (Deactivating) | Possible, but may be sterically hindered |
Derivatization via Aromatic Substitution Reactions
Further functionalization of the benzene ring of this compound can be achieved through various electrophilic aromatic substitution reactions. mdpi.com Based on the directing effects discussed above, the primary products expected would result from substitution at the C5 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 1-isocyanato-4-methoxy-5-nitro-2-(trifluoromethyl)benzene .
Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would likely produce 5-bromo-1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene or the corresponding chloro derivative.
Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of 2-isocyanato-5-methoxy-4-(trifluoromethyl)benzene-1-sulfonic acid .
Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst would be anticipated to give the (5-acyl-2-isocyanato-4-methoxy-phenyl)(trifluoromethyl)methane derivative.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-isocyanato-4-methoxy-5-nitro-2-(trifluoromethyl)benzene |
| Bromination | Br₂, FeBr₃ | 5-bromo-1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 2-isocyanato-5-methoxy-4-(trifluoromethyl)benzene-1-sulfonic acid |
| Friedel-Crafts Acylation (e.g., with Acetyl Chloride) | CH₃COCl, AlCl₃ | 1-(5-isocyanato-2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one |
Advanced Applications in Polymer Science and Materials Chemistry
Utilization in Polyurethane Synthesis and Derivatization
The isocyanate group (-NCO) is the cornerstone of polyurethane chemistry, reacting readily with hydroxyl (-OH) groups of polyols in an exothermic polyaddition reaction to form the characteristic urethane (B1682113) linkages. The specific structure of 1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene imparts unique characteristics to the resulting polyurethane materials. The trifluoromethyl group enhances thermal stability, chemical resistance, and hydrophobicity, while the methoxy (B1213986) group can influence the reactivity of the isocyanate group and modify the polymer's solubility and adhesion properties.
In the production of polyurethane foams, isocyanates react with polyols for polymerization and with a blowing agent, such as water, to generate carbon dioxide gas, which creates the foam structure. The incorporation of this compound into foam formulations can lead to materials with enhanced fire retardancy and thermal insulation properties due to the presence of the fluorine atoms.
For polyurethane coatings, the selection of the isocyanate is critical in determining the final properties of the coating, such as durability, weather resistance, and chemical inertness. The use of this fluorinated isocyanate can yield coatings with low surface energy, leading to hydrophobic and oleophobic surfaces that are easy to clean and resistant to staining. The aromatic ring in its structure also contributes to the rigidity and hardness of the coating.
Table 1: Potential Impact of this compound on Polyurethane Properties
| Property | Influence of Trifluoromethyl (-CF3) Group | Influence of Methoxy (-OCH3) Group |
| Thermal Stability | Increased | Moderate |
| Chemical Resistance | Increased | Moderate |
| Hydrophobicity | Increased | Decreased |
| Adhesion | Moderate | Increased |
| Reactivity | Modified (electron-withdrawing) | Modified (electron-donating) |
Beyond traditional foams and coatings, this compound can be incorporated as a monomer into various polymer backbones to create functional materials. By reacting it with diols or other difunctional monomers, segmented polyurethanes can be synthesized. The segments derived from this isocyanate introduce fluorine atoms into the main polymer chain, which can significantly alter the material's properties. This strategy is employed to develop materials for specialized applications, such as biocompatible polymers for medical devices or membranes for separation processes, where the chemical stability and surface properties conferred by the fluorinated groups are highly desirable.
Role in Fluoropolymer Development
Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low friction properties. While typically synthesized through the polymerization of fluoroalkenes, the incorporation of fluorine-containing monomers like this compound into other polymer systems, such as polyurethanes, is a key strategy for developing hybrid fluorinated materials. This approach allows for the creation of polymers that combine the desirable properties of fluoropolymers with the versatility and processability of polyurethanes. The resulting materials can be used in demanding environments where resistance to harsh chemicals and high temperatures is required.
Design of Polymerizable Monomers from Isocyanate Precursors
The reactive nature of the isocyanate group makes this compound a versatile precursor for the design of other polymerizable monomers. For instance, it can be reacted with hydroxy-functional monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to synthesize a urethane-containing methacrylate monomer. This new monomer, now bearing a polymerizable methacrylate group, can be used in free-radical polymerization to produce a wide range of acrylic polymers with pendant fluorinated aromatic groups. This method allows for the properties of the isocyanate to be imparted to a different class of polymers, expanding its utility in materials science.
Strategic Role in Complex Organic Synthesis
Building Block in Pharmaceutical and Agrochemical Synthesis
The incorporation of trifluoromethyl groups is a widely used strategy in the design of modern drugs and pesticides, as this moiety can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. jelsciences.com Isocyanates are key synthons for creating urea (B33335) and carbamate (B1207046) linkages, which are common structural motifs in biologically active compounds. google.com Consequently, trifluoromethyl-substituted phenyl isocyanates are considered valuable intermediates in the synthesis of new chemical entities for the pharmaceutical and agrochemical industries. cphi-online.com
The development of novel pesticides frequently utilizes fluorinated compounds to enhance their efficacy and stability. semanticscholar.org Isocyanates and their derivatives, such as ureas and carbamates, are established classes of compounds used in the production of pesticides, including herbicides and insecticides. google.com The presence of both a methoxy (B1213986) and a trifluoromethyl group on the phenyl ring of 1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene suggests its potential as a valuable intermediate in the synthesis of new agrochemicals. cphi-online.com These functional groups can influence the molecule's mode of action, selectivity, and environmental persistence, making it a target for the development of next-generation crop protection agents.
Synthesis of Structurally Diverse Organic Molecules
The isocyanate functional group is highly electrophilic and readily undergoes addition reactions with a wide range of nucleophiles. This reactivity makes this compound an excellent starting material for synthesizing a diverse array of organic molecules. google.com Its reaction with primary or secondary amines leads to the formation of substituted ureas, while its reaction with alcohols or phenols yields carbamates. These reactions provide reliable and high-yielding pathways to introduce the 4-methoxy-2-(trifluoromethyl)phenyl moiety into various molecular scaffolds, enabling the exploration of new chemical space for drug discovery and materials science. google.com
Enabling Reagent in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. epfl.ch Isocyanates are frequently employed as key electrophilic components in various MCRs due to their predictable and versatile reactivity. researchgate.netcncb.ac.cn The use of isocyanates in MCRs allows for the rapid construction of complex and diverse molecular libraries, which is particularly valuable in medicinal chemistry for identifying new lead compounds. cncb.ac.cn Well-known MCRs involving isocyanates include the Ugi and Biginelli reactions, which are powerful tools for synthesizing peptidomimetics and dihydropyrimidinones, respectively. mdpi.com As an enabling reagent, this compound can participate in such reactions to generate structurally complex molecules in a highly atom-economical and step-efficient manner. researchgate.net
Mechanistic and Computational Investigations of Reactions Involving 1 Isocyanato 4 Methoxy 2 Trifluoromethyl Benzene
Kinetic Analysis of Isocyanate Reactivity
Isocyanates are highly reactive towards nucleophiles such as alcohols, amines, and water. wikipedia.org The reaction with an alcohol yields a urethane (B1682113), while reaction with an amine produces a urea (B33335). wikipedia.org Kinetic studies on analogous aryl isocyanates, such as phenyl isocyanate, demonstrate that these reactions can be subject to catalysis by reactants, products (autocatalysis), or external catalysts like tertiary amines. ugent.besemanticscholar.org For instance, the reaction of phenyl isocyanate with 1-butanol (B46404) has been shown to involve complex kinetic pathways, including catalysis by the alcohol, the isocyanate itself, and the resulting urethane. ugent.be The experimental activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios. mdpi.com
The relative rates of reaction for isocyanates with various nucleophiles are a critical aspect of their kinetic profile. Generally, amines are significantly more reactive towards isocyanates than alcohols or water.
This table presents generalized relative reactivity data for isocyanates with common nucleophiles.
Spectroscopic Probing of Reaction Intermediates
The investigation of reaction mechanisms involving 1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene relies heavily on spectroscopic techniques to monitor the reaction progress and identify transient intermediates. Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for this purpose. The isocyanate group has a strong and characteristic absorption band for the asymmetric N=C=O stretching vibration, typically appearing around 2250–2275 cm⁻¹. The disappearance of this peak over time provides a direct measure of the isocyanate consumption and can be used to determine reaction kinetics. Concurrently, the appearance of new characteristic bands, such as the C=O stretch of a urethane (around 1700 cm⁻¹) or a urea (around 1650 cm⁻¹), confirms product formation. kyushu-u.ac.jp
Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for elucidating reaction pathways. ¹H and ¹³C NMR can track the disappearance of reactant signals and the emergence of product signals. More advanced techniques, such as in-situ or variable-temperature NMR, can sometimes allow for the direct observation of reaction intermediates. For example, in related systems, spectroscopic studies have been used to identify intermediate species in the insertion reactions of isocyanides into metal-carbon bonds, demonstrating the power of these methods to probe reaction mechanisms. kyushu-u.ac.jp While specific intermediates in the reactions of this compound are not detailed in available literature, analogies with other aryl isocyanates suggest the formation of transient complexes with nucleophiles or catalysts prior to the rate-determining step. ugent.be
Computational Chemistry Studies (e.g., DFT Calculations) on Reaction Pathways and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the mechanistic details and electronic properties of molecules like this compound. DFT calculations are widely used to model reaction pathways, determine the geometries of reactants, transition states, and products, and calculate their relative energies. nih.govnih.gov This allows for the theoretical prediction of reaction mechanisms and activation energies, which can then be compared with experimental kinetic data. mdpi.com
For substituted aryl isocyanates, DFT can be employed to quantify the electronic influence of substituents. Calculations can determine properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges (e.g., Mulliken or NBO population analysis). researchgate.net The MEP map visually represents the electron density distribution, highlighting the electrophilic carbon of the isocyanate group as a site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity.
These computational methods can analyze the electronic properties that govern reactivity. For this compound, DFT would be instrumental in dissecting the competing electronic effects of the methoxy (B1213986) and trifluoromethyl groups on the isocyanate's reactivity.
This table summarizes key molecular properties that can be determined using DFT calculations and their significance in understanding chemical reactivity.
Correlation of Structure-Reactivity Relationships within Substituted Aryl Isocyanates
The relationship between the molecular structure of substituted aryl isocyanates and their reactivity can be quantitatively described using linear free-energy relationships, most notably the Hammett equation. libretexts.org The Hammett equation relates the rate or equilibrium constant of a reaction for a series of meta- or para-substituted benzene (B151609) derivatives to the electronic properties of the substituents. libretexts.orgviu.ca
The equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (hydrogen) reactant.
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It reflects the substituent's electronic effect (inductive and resonance). Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. libretexts.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state.
For the reaction of aryl isocyanates with nucleophiles, the rate-determining step typically involves the attack of the nucleophile on the electrophilic isocyanate carbon, leading to a transition state with a developing negative charge. Therefore, these reactions generally have positive ρ values.
This table lists Hammett constants for various substituents to illustrate their electronic effects on the reactivity of an aromatic ring. Note: A σ value for an ortho -CF₃ group is not standardly tabulated due to steric considerations, so the meta value is shown for comparison of its electronic effect. libretexts.org
Analytical Methodologies and Characterization in Research Settings
Chromatographic Applications of Isocyanate Derivatives
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for the analysis of isocyanates and their derivatives. rsc.org Due to the high reactivity of the isocyanate group, derivatization is often the preferred method for detection and quantification. rsc.org
Development of Chiral Stationary Phases Utilizing Isocyanate Chemistry
The isocyanate functional group is instrumental in the synthesis of chiral stationary phases (CSPs) for enantioselective chromatography. mdpi.com Isocyanates like 1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene serve as highly reactive linkers to covalently bond chiral selectors to a solid support, typically silica (B1680970) gel. mdpi.comwikipedia.org This immobilization strategy enhances the durability and solvent tolerance of the CSP compared to coated phases. nih.gov
The process often involves reacting the isocyanate with hydroxyl or amino groups on a chiral molecule (such as a polysaccharide derivative like cellulose (B213188) or a cyclodextrin) and then with a silylating agent like 3-(triethoxysilyl)propyl isocyanate to anchor the entire assembly to the silica surface. mdpi.com The chiral recognition ability of the resulting CSP is highly dependent on the structure of the isocyanate and the chiral selector. nih.gov The development of these specialized CSPs is crucial for the separation and purification of enantiomers, a critical task in pharmaceutical and chemical research. mdpi.comnih.gov
Table 1: Key Components in Isocyanate-Based CSP Synthesis
| Component | Role in CSP | Example |
| Solid Support | Provides the stationary phase backbone. | Silica Gel |
| Linking Agent | Covalently bonds the chiral selector to the support. | This compound |
| Chiral Selector | Interacts differently with enantiomers to enable separation. | Polysaccharides (Cellulose, Amylose), Cyclodextrins |
Impurity Profiling and Method Validation in Chemical Synthesis
Impurity profiling is essential during the synthesis of this compound to ensure the quality and purity of the final product. mt.com The goal is to identify and quantify unwanted byproducts that may form during the manufacturing process. mt.com HPLC and Gas Chromatography (GC) are primary analytical techniques used for this purpose. rsc.org
The synthesis of aromatic isocyanates, often via the phosgenation of a corresponding amine, can lead to several impurities. epa.gov These may include unreacted starting materials, residual solvents, and side-reaction products like ureas (from reaction with water) or biurets. mt.compolymersynergies.net Validated chromatographic methods are developed to separate the target isocyanate from these potential impurities, allowing for precise quantification, often at levels below 0.1%. mt.com This rigorous analysis is critical for process optimization, ensuring that reaction conditions are controlled to minimize impurity formation. mt.com
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Origin | Analytical Method |
| Unreacted Amine | Incomplete phosgenation reaction. | HPLC, GC |
| Urea (B33335) Derivatives | Reaction of isocyanate with trace water. | HPLC |
| Biuret Derivatives | Reaction of isocyanate with urea impurities. | HPLC |
| Residual Solvents | Carryover from the reaction or purification steps. | GC |
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic methods are indispensable for confirming the structure of new compounds derived from this compound and for monitoring the progress of its reactions in real-time.
NMR Spectroscopy for New Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of molecules. When this compound reacts with nucleophiles such as alcohols or amines, NMR is used to confirm the formation of the expected urethane (B1682113) (carbamate) or urea products, respectively. usda.govmdpi.com
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net For instance, the reaction with an alcohol would show the disappearance of the alcohol's hydroxyl proton signal and the appearance of a new N-H proton signal from the urethane linkage. Furthermore, ¹⁵N NMR can be particularly useful for identifying various isocyanate derivatives, including urethanes, ureas, biurets, and allophanates, as the nitrogen chemical shifts are sensitive to the specific bonding environment. polymersynergies.netresearchgate.net This technique is fundamental in confirming that a desired chemical transformation has occurred and in characterizing the precise structure of the resulting product. usda.gov
Infrared and Mass Spectrometry in Reaction Monitoring
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is exceptionally well-suited for monitoring reactions involving isocyanates. azom.com The isocyanate group (-N=C=O) has a strong and distinct asymmetrical stretching vibration that appears in a region of the IR spectrum (typically between 2250 and 2285 cm⁻¹) where few other functional groups absorb. remspec.comresearchgate.net
This unique spectral feature allows researchers to monitor the consumption of this compound in real-time by tracking the decrease in the intensity of this characteristic peak. remspec.commt.com Using in-situ probes, such as attenuated total reflectance (ATR) fiber-optic probes, spectra can be collected directly from the reaction vessel at regular intervals. mt.comresearchgate.net The disappearance of the isocyanate peak signifies the completion of the reaction. remspec.com Mass spectrometry is used in conjunction with chromatography (LC-MS or GC-MS) to identify the molecular weights of reactants, intermediates, and final products, further confirming the reaction pathway and identifying any low-level byproducts.
Table 3: Spectroscopic Data for Monitoring Isocyanate Reactions
| Technique | Key Feature Monitored | Wavenumber/Region | Application |
| FTIR Spectroscopy | Isocyanate (-N=C=O) asymmetric stretch | 2250 - 2285 cm⁻¹ | Real-time reaction monitoring, endpoint determination. remspec.com |
| ¹H NMR | Appearance/disappearance of N-H and O-H protons | ~5-9 ppm (N-H), variable (O-H) | Product structure confirmation. |
| ¹³C NMR | Shift of carbonyl carbon | ~150-160 ppm (urethane/urea) | Product structure elucidation. researchgate.net |
| Mass Spectrometry | Molecular ion peak (M+) | Compound-specific m/z ratio | Molecular weight confirmation of products and impurities. |
Future Research Directions and Emerging Opportunities
Sustainable Synthetic Pathways for Aryl Isocyanates
The traditional synthesis of aryl isocyanates often involves hazardous reagents like phosgene (B1210022). Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes. Phosgene-free methods are at the forefront of this endeavor. One promising approach is the reductive carbonylation of nitroaromatic compounds. This method avoids the use of phosgene and can be a more atom-economical process. Another avenue of exploration is the use of isocyanate surrogates, such as 3-substituted dioxazolones, which can generate isocyanates in situ under mild conditions, thereby avoiding the handling of toxic intermediates. The development of these green methodologies will be crucial for the large-scale and safer production of 1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene and other aryl isocyanates.
Catalyst Development for Enhanced Selectivity and Efficiency
The efficiency and selectivity of aryl isocyanate synthesis are heavily reliant on the catalyst employed. Future research will focus on the design and development of novel catalysts that can operate under milder conditions with higher turnover numbers. For the reductive carbonylation of the corresponding nitro precursor, transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, will continue to be a major area of investigation. The development of heterogeneous catalysts is also a key objective, as they offer advantages in terms of separation and reusability, contributing to more sustainable and cost-effective processes. Furthermore, the exploration of catalysts based on earth-abundant and less toxic main-group metals, such as aluminum, is an emerging area that holds significant promise for greener chemical synthesis.
Exploration of Novel Reaction Chemistries and Derivatizations
The isocyanate group is highly reactive and can participate in a wide range of chemical transformations. Future research will delve into exploring novel reaction chemistries and derivatizations of this compound to create a diverse library of new molecules with unique properties. The presence of both electron-donating and electron-withdrawing substituents is expected to influence the regioselectivity and reactivity of the isocyanate group in addition and cycloaddition reactions.
Key areas of exploration will include:
Cycloaddition Reactions: The isocyanate can act as a dienophile in Diels-Alder reactions or participate in [2+2] and [3+2] cycloadditions to form a variety of heterocyclic compounds.
Multicomponent Reactions: The use of this compound in multicomponent reactions, such as the Ugi and Passerini reactions, can lead to the rapid synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Derivatization with Bio-based Molecules: Reacting this isocyanate with renewable resources like fatty acids, lignin-derived phenols, and other bio-based polyols will be a key step towards creating more sustainable materials.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reactant | Product Class |
| Nucleophilic Addition | Alcohols, Amines, Thiols | Urethanes, Ureas, Thiocarbamates |
| Cycloaddition | Dienes, Alkenes, Azides | Heterocyclic compounds |
| Multicomponent Reaction | Aldehydes, Carboxylic acids, Isonitriles | Complex amides and esters |
| Polymerization | Diols, Diamines | Polyurethanes, Polyureas |
Integration into Advanced Functional Material Systems
The unique combination of a rigid aromatic core, a polar methoxy (B1213986) group, and a hydrophobic trifluoromethyl group makes this compound an excellent building block for advanced functional materials. Future research will focus on integrating this molecule into various material systems to enhance their properties.
Potential Applications in Advanced Materials:
| Material Type | Potential Properties and Applications |
| Polyurethanes and Polyureas | Enhanced thermal stability, chemical resistance, and specific surface properties due to the fluorinated group. Applications could include high-performance coatings, adhesives, and elastomers. |
| Functional Polymers | The isocyanate group can be used to functionalize existing polymers, introducing the trifluoromethyl and methoxy moieties to modify surface energy, refractive index, and biocompatibility. nih.gov |
| Self-Healing Materials | Incorporation into polymer networks could lead to materials with self-healing capabilities, where the reactive isocyanate group can form new bonds upon damage. nih.gov |
| Organic-Inorganic Hybrids | Reaction with functionalized nanoparticles or surfaces can create hybrid materials with tailored properties for applications in electronics, sensors, and catalysis. |
Computational Design of New Isocyanate-Based Molecules with Tailored Reactivity
Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and design of new isocyanate-based molecules with tailored reactivity. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure of this compound and predict its reactivity in various chemical transformations.
Computational studies can provide valuable insights into:
Reaction Mechanisms: Elucidating the transition states and reaction pathways for various derivatization reactions.
Substituent Effects: Quantifying the influence of the methoxy and trifluoromethyl groups on the reactivity of the isocyanate moiety, allowing for the rational design of new isocyanates with specific electronic properties. nih.gov
Material Properties: Predicting the bulk properties of polymers and other materials derived from this isocyanate, guiding the experimental design of new functional materials.
By combining computational predictions with experimental validation, researchers can significantly streamline the development of novel materials based on this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-isocyanato-4-methoxy-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, introducing the isocyanate group (-NCO) to a pre-functionalized benzene ring bearing methoxy and trifluoromethyl groups under anhydrous conditions. Optimization involves varying solvents (e.g., dichloromethane or toluene), temperature (0–50°C), and catalysts (e.g., triethylamine). Purity is enhanced using column chromatography (silica gel, hexane/ethyl acetate eluent) and monitored via TLC. Yield improvements are achieved by controlling stoichiometry and reaction time .
Q. How should researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Key properties include:
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) via gravimetric analysis.
- Stability : Assess hydrolytic stability by exposing the compound to aqueous solutions at varying pH (2–12) and analyzing degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
Spectroscopic characterization (¹H/¹³C NMR, FTIR) confirms structural integrity, with IR peaks at ~2250 cm⁻¹ (isocyanate stretch) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the reactivity of the isocyanate group and potential toxicity:
- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
- Avoid moisture to prevent hydrolysis to toxic amines.
- Store under inert gas (argon/nitrogen) at -20°C.
- Quench waste with ethanol/water mixtures before disposal .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the isocyanate group in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethyl group on the isocyanate's electrophilicity. Molecular dynamics (MD) simulations in solvent environments predict reaction pathways for nucleophilic attacks (e.g., by amines). Transition state analysis identifies activation barriers, guiding experimental design .
Q. What strategies are effective in analyzing conflicting data regarding the compound's stability under different conditions?
- Methodological Answer : Contradictions in stability data (e.g., hydrolysis rates) require controlled experiments isolating variables (pH, temperature, solvent). Statistical tools (ANOVA, principal component analysis) identify outliers. Cross-validate findings using complementary techniques: NMR for structural integrity, mass spectrometry for degradation products, and kinetic modeling to reconcile discrepancies .
Q. What mechanistic insights explain the compound's behavior in nucleophilic aromatic substitution reactions?
- Methodological Answer : The trifluoromethyl group activates the benzene ring via strong electron-withdrawing effects, directing nucleophiles (e.g., amines) to the ortho/para positions. Reaction intermediates (Meisenheimer complexes) are trapped using low-temperature NMR (-40°C). Kinetic isotope effects (KIE) and Hammett plots quantify substituent impacts on reaction rates .
Q. How can researchers design experiments to study environmental fate using Henry's Law constants?
- Methodological Answer : Measure the compound's Henry's Law constant (H) via gas-stripping experiments, comparing experimental values (e.g., 4.8×10⁻³ atm·m³/mol for analogous isocyanato-trifluoromethyl benzenes) with predictive models (EPI Suite). Assess volatility and aquatic persistence under simulated environmental conditions (pH 5–9, UV exposure) .
Q. How does the compound interact with biological targets in drug discovery research?
- Methodological Answer : The isocyanate group reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins. Use fluorescence-based assays to track covalent binding kinetics. Molecular docking (AutoDock Vina) predicts binding modes, validated by X-ray crystallography or cryo-EM. Toxicity profiles are evaluated via in vitro cytotoxicity assays (IC₅₀ in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
